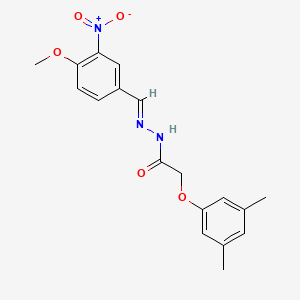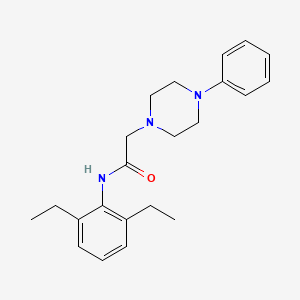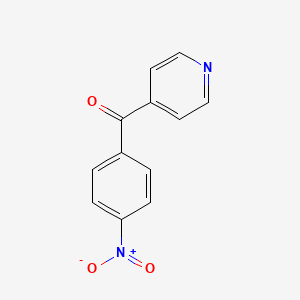![molecular formula C16H17FN4O B5580127 5-(2-fluorophenyl)-N-(2-methoxy-1-methylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5580127.png)
5-(2-fluorophenyl)-N-(2-methoxy-1-methylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-fluorophenyl)-N-(2-methoxy-1-methylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C16H17FN4O and its molecular weight is 300.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.13863934 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Probes for A2A Adenosine Receptor
Pyrazolo[1,5-a]pyrimidin-7-amine derivatives, including those with modifications similar to 5-(2-fluorophenyl)-N-(2-methoxy-1-methylethyl), have been utilized as molecular probes for the human A2A adenosine receptor (AR). These compounds, with their high affinity and selectivity, are used in pharmacological research to study A2A AR. Such probes are essential in understanding the receptor's role in various physiological processes and potential therapeutic applications (Kumar et al., 2011).
Anti-Mycobacterial Activity
Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis. Research has indicated that certain analogs of pyrazolo[1,5-a]pyrimidin-7-amine, especially those with specific phenyl group substitutions, show potential as inhibitors of mycobacterial ATP synthase, which is crucial for the treatment of tuberculosis (Sutherland et al., 2022).
Cytotoxicity and Cancer Research
Studies have explored the synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives, including their in vitro cytotoxic activity against various cancer cell lines. These compounds show potential in cancer research, particularly for their ability to inhibit the growth of cancerous cells, making them valuable in the development of new anticancer drugs (Hassan et al., 2014; Hassan et al., 2015).
Anti-Inflammatory and Anti-Cancer Activities
Pyrazolo[1,5-a]pyrimidine analogs have been synthesized with a focus on their anti-inflammatory and anti-cancer properties. Research in this area contributes to the development of new therapeutic agents that can effectively treat inflammation and cancer (Kaping et al., 2016).
Antagonists for Human A3 Adenosine Receptor
In the quest for improved receptor-ligand recognition, pyrazolo[4,3-d]pyrimidine derivatives have been structurally refined to become potent and selective antagonists for the human A3 adenosine receptor. Such advancements are significant in therapeutic applications where modulation of the A3 receptor is required (Squarcialupi et al., 2016).
Antibacterial Applications
Certain pyrazolo[1,5-a]pyrimidine derivatives have shown significant antibacterial activity. This research is essential in addressing the growing concern of bacterial resistance to existing antibiotics and the need for new antibacterial agents (Rahmouni et al., 2014).
Propriétés
IUPAC Name |
5-(2-fluorophenyl)-N-(1-methoxypropan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c1-11(10-22-2)19-16-9-14(12-5-3-4-6-13(12)17)20-15-7-8-18-21(15)16/h3-9,11,19H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUZSWYWFDYZIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=CC(=NC2=CC=NN21)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-hydroxycyclohexyl)-N-methyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5580062.png)

![3-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B5580071.png)
![2-{2-[3-(allyloxy)benzylidene]hydrazino}-N-(4-chlorobenzyl)-2-oxoacetamide](/img/structure/B5580076.png)
![1-ethyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbothioamide](/img/structure/B5580087.png)

![4-(5-{2-[(2-methyl-1,3-dioxolan-2-yl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5580105.png)
![2-tert-butyl-5-{[3-(2-chlorophenyl)pyrrolidin-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5580110.png)
![5-(4-ethylbenzylidene)-3-[(4-ethylbenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5580115.png)


![7-(5-fluoro-3,8-dimethylquinolin-2-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5580139.png)
![1-[4,6-bis(methylthio)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5580144.png)
